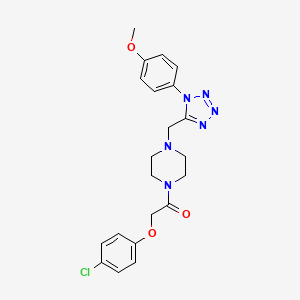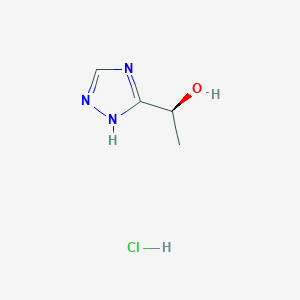
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, also known as TET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TET is a white crystalline powder that is soluble in water and alcohol.
Applications De Recherche Scientifique
Agricultural and Medicinal Chemistry
1,2,4-triazole derivatives, including those related to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, have garnered significant interest in both agricultural and medicinal chemistry. These compounds, particularly 2-(1H-1,2,4-triazol-1-yl)ethanols, exhibit noteworthy herbicidal and antifungal activities. The ability to generate (1H-1,2,4-triazol-1-yl)methyl carbanion and its subsequent condensation with carbonyl compounds has led to a diverse array of these triazole derivatives. This versatility is crucial for developing novel compounds with potential applications in crop protection and disease management (Lassalas et al., 2017).
Structural and Magnetic Properties in Chemistry
Substituted 1,2,4-triazoles are also pivotal in the synthesis of various heterocycles. These compounds are of particular interest due to their strong s-donor and weak p-acceptor properties, facilitating diverse coordination modes with metal ions. This versatility is beneficial in creating transition-metal complexes with unique structures and magnetic properties. These complexes are under exploration for their potential applications in molecular-based memory devices, displays, and optical switches owing to their spin crossover properties. Furthermore, 1,2,4-triazole derivatives have been associated with various pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities, underscoring their significance in medicinal chemistry (Şahin et al., 2008).
Solubility and Pharmacological Applications
The solubility characteristics of 1,2,4-triazole derivatives in different solvents have been extensively studied. A novel potential antifungal compound within this class exhibited poor solubility in buffer solutions and hexane, while showing better solubility in alcohols. Understanding the solubility thermodynamics and partitioning processes in biologically relevant solvents is crucial for drug development and optimization, especially considering the solute-solvent interactions and the preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antimicrobial, Antioxidant, and Anticancer Research
The synthesis and characterization of 1,2,4-triazole derivatives have been pivotal in exploring their potential as antimicrobial, antioxidant, and anticancer agents. New series of triazole derivatives have demonstrated broad-spectrum antimicrobial activities and significant antioxidant activities. Some of these compounds also exhibited moderate to excellent anticancer activities, especially on breast cancer cell lines, marking them as promising leads in pharmaceutical research (Bhat et al., 2016).
Propriétés
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLCHAKTKBLJGC-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)
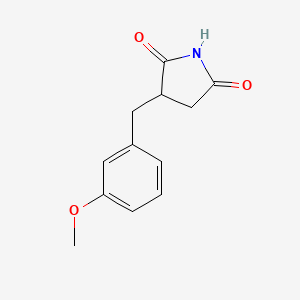
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)
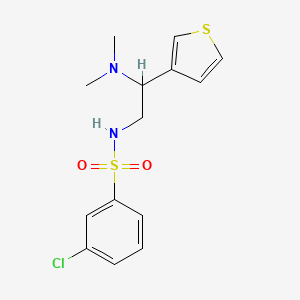
![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)
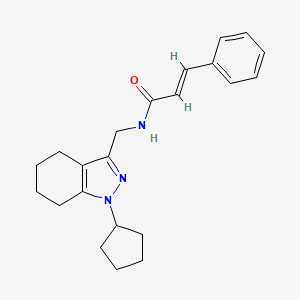

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)
